5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, an imidazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the fluorine atom, and the attachment of the methoxyphenyl, imidazole, and piperazine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine: Lacks the fluorine atom.
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine: Lacks the methyl group on the imidazole ring.
Uniqueness
The presence of the fluorine atom in 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine enhances its chemical stability and biological activity compared to similar compounds
Properties
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-25-13-22-11-16(25)20(28)27-9-7-26(8-10-27)19-17(21)18(23-12-24-19)14-3-5-15(29-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTPKGNNFGMXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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